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Compound of Interest

Compound Name: Ceftizoxime

Cat. No.: B193995

An in-depth exploration of the core characteristics of the third-generation cephalosporin,
Ceftizoxime.

Introduction

Ceftizoxime is a parenteral, third-generation cephalosporin antibiotic renowned for its broad
spectrum of activity against a wide array of Gram-positive and Gram-negative bacteria.[1][2] Its
stability in the presence of many beta-lactamase enzymes has made it a valuable agent in the
treatment of various infections.[3][4] This technical guide provides a comprehensive overview
of Ceftizoxime, focusing on its mechanism of action, antimicrobial spectrum, pharmacokinetic
and pharmacodynamic properties, and mechanisms of resistance, with a particular emphasis
on quantitative data and experimental methodologies relevant to researchers and drug
development professionals.

Mechanism of Action

The bactericidal activity of Ceftizoxime stems from its ability to inhibit the synthesis of the
bacterial cell wall.[5][6][7] This process is mediated by the drug's binding to and inactivation of
essential bacterial enzymes known as penicillin-binding proteins (PBPs).[4][8] PBPs are crucial
for the final steps of peptidoglycan synthesis, a critical component that provides structural
integrity to the bacterial cell wall. By disrupting this process, Ceftizoxime leads to the formation
of a defective cell wall, rendering the bacterium susceptible to osmotic lysis and subsequent
cell death.[4][6]
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Ceftizoxime has demonstrated a high affinity for several key PBPs. In Escherichia coli and
Enterobacter cloacae, it shows strong binding to PBPs 1a and 1bs, with concentrations below
3.2 yg/mL and 1 pg/mL, respectively, required to reduce [14C]penicillin G binding by 50%.[3] In
Staphylococcus aureus, Ceftizoxime exhibits a particularly high selective affinity for PBP2.[9]
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Antimicrobial Spectrum

Ceftizoxime exhibits a broad spectrum of in vitro activity against a variety of clinically
significant pathogens. It is particularly active against many Enterobacteriaceae and is stable
against hydrolysis by many common plasmid and chromosomally mediated beta-lactamases.[1]
[10]

Data Presentation: In Vitro Activity of Ceftizoxime

The following table summarizes the in vitro activity of Ceftizoxime against a range of bacterial
isolates, with data presented as Minimum Inhibitory Concentration (MIC) values required to
inhibit the growth of 50% (MIC50) and 90% (MIC90) of tested strains.
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Organism

MIC50 (pg/mL)

MIC90 (pg/mL)

Gram-Negative Bacteria

Escherichia coli <1 <1
Klebsiella pneumoniae <1 <1
Proteus mirabilis <1 <1
Serratia marcescens <1 12.5[11]
Enterobacter cloacae <1 >128
Haemophilus influenzae <1 <1
Neisseria gonorrhoeae 0.008[12] 0.03[12]
Pseudomonas aeruginosa 16-64[1] >64
Gram-Positive Bacteria
Staphylococcus aureus
- : 3-8[1] >8

(methicillin-susceptible)
Streptococcus pneumoniae <1 <1
Streptococcus pyogenes

<1 <1
(Group A)
Streptococcus agalactiae

<1 <1
(Group B)
Anaerobic Bacteria
Bacteroides fragilis 16-64[1] >128

Note: MIC values can vary depending on the testing methodology and geographic location of

the isolates.

Pharmacokinetics and Pharmacodynamics

Ceftizoxime is administered parenterally, either intravenously or intramuscularly, as it is not

well absorbed orally.[13]
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Data Presentation: Pharmacokinetic Parameters of
~ofti ] in Adul ith N LE LE ]

Parameter Value Reference
Administration Intravenous / Intramuscular [13]
Bioavailability ~100% (IV) [1]
Peak Serum Concentration )

~60.5 pg/mL (at 30 min) [14]
(Cmax) - 1g IV
Volume of Distribution (Vd) 0.36 L/kg [4]
Protein Binding 29.4% - 31% [41[15][16]

Metabolism

Not metabolized

[1]14]

Elimination Half-life (t¥%)

1.44 - 1.9 hours

[1](6]

Excretion

Primarily renal (glomerular

filtration)

[1]14]

Total Body Clearance (CL)

135.6 - 154.9 mL/min

The pharmacokinetic profile of Ceftizoxime is significantly altered in patients with renal

impairment, with the elimination half-life increasing substantially. Dosage adjustments are

therefore necessary in this patient population.

Experimental Protocols
Determination of Minimum Inhibitory Concentration

(MIC)

The in vitro antimicrobial susceptibility of bacterial isolates to Ceftizoxime is typically

determined using standardized dilution methods as described by the Clinical and Laboratory
Standards Institute (CLSI).[1][16]

5.1.1. Broth Microdilution Method (CLSI MO7)
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Preparation of Antimicrobial Agent: A stock solution of Ceftizoxime is prepared and serially
diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to
achieve a range of final concentrations.

Inoculum Preparation: Bacterial isolates are grown on an appropriate agar medium, and
colonies are suspended in a sterile liquid to match the turbidity of a 0.5 McFarland standard.
This suspension is then diluted to achieve a final inoculum density of approximately 5 x 105
colony-forming units (CFU)/mL in each well.

Incubation: The inoculated microtiter plates are incubated at 35°C + 2°C in ambient air for
16-20 hours for non-fastidious bacteria.

Interpretation: The MIC is defined as the lowest concentration of Ceftizoxime that
completely inhibits visible growth of the organism.
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Broth Microdilution MIC Testing Workflow
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Workflow for MIC Determination

5.1.2. Agar Dilution Method (CLSI MQ7)

o Plate Preparation: A stock solution of Ceftizoxime is prepared and added to molten Mueller-
Hinton agar to create a series of agar plates with varying concentrations of the antibiotic.

 Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is
prepared and then diluted.
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 Inoculation: A standardized volume of the diluted inoculum (approximately 1-2 uL) is spotted
onto the surface of each agar plate, allowing for the testing of multiple isolates
simultaneously.

¢ |ncubation: Plates are incubated at 35°C + 2°C for 16-20 hours.

« Interpretation: The MIC is the lowest concentration of Ceftizoxime that prevents the growth
of more than one colony or a fine film of growth.

Quantification of Ceftizoxime in Serum by High-
Performance Liquid Chromatography (HPLC)

The concentration of Ceftizoxime in serum samples can be accurately determined using a
reversed-phase HPLC method.

o Sample Preparation: To 0.5 mL of serum, an internal standard (e.g., cefotaxime) is added.
Proteins are then precipitated by adding an equal volume of acetonitrile. The mixture is
vortexed and centrifuged, and the supernatant is collected for analysis.

e Chromatographic Conditions:

o

Column: A C18 or a uBondapak Alkyl Phenyl column is commonly used.[1]

[¢]

Mobile Phase: A mixture of acetonitrile and a phosphate buffer or acetic acid solution is
typically employed.[1][5] The exact ratio is optimized to achieve good separation.

[¢]

Flow Rate: A constant flow rate, for example, 1.0 mL/min, is maintained.

[¢]

Detection: The eluent is monitored using a UV detector at a wavelength of 254 nm or 310
nm.[1][5]

e Quantification: The concentration of Ceftizoxime in the sample is determined by comparing
the peak area ratio of Ceftizoxime to the internal standard against a standard curve
prepared with known concentrations of the drug.

Mechanisms of Resistance
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Bacterial resistance to Ceftizoxime, like other -lactam antibiotics, can emerge through
several mechanisms.

o Enzymatic Degradation: The production of B-lactamase enzymes is a primary mechanism of
resistance. These enzymes hydrolyze the amide bond in the B-lactam ring, inactivating the
antibiotic. While Ceftizoxime is stable against many common (-lactamases, certain
extended-spectrum -lactamases (ESBLs) and AmpC-type (3-lactamases can confer
resistance.[2][13]

 Alteration of Target Site: Modifications in the structure of PBPs can reduce the binding affinity
of Ceftizoxime, thereby diminishing its inhibitory effect. This is a significant mechanism of
resistance in some bacteria.

» Reduced Permeability: Changes in the outer membrane porin channels of Gram-negative
bacteria can restrict the entry of Ceftizoxime into the cell, leading to decreased intracellular
concentrations.

o Efflux Pumps: Bacteria can actively transport Ceftizoxime out of the cell using multidrug
efflux pumps, such as those belonging to the Resistance-Nodulation-Division (RND) family.
This prevents the antibiotic from reaching its PBP targets in sufficient concentrations.
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Bacterial Resistance Mechanisms

Conclusion

Ceftizoxime remains a significant third-generation cephalosporin with a well-characterized
profile. Its broad spectrum of activity, favorable pharmacokinetic properties, and stability
against many [3-lactamases have established its role in the treatment of a variety of bacterial
infections. A thorough understanding of its mechanism of action, antimicrobial spectrum, and
potential for resistance is crucial for its appropriate clinical use and for the development of
future antimicrobial strategies. The experimental protocols detailed in this guide provide a
foundation for further research and development in the field of antimicrobial chemotherapy.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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